Product packaging for Protonated arginine(Cat. No.:CAS No. 104352-01-4)

Protonated arginine

Cat. No.: B018596
CAS No.: 104352-01-4
M. Wt: 174.2 g/mol
InChI Key: ODKSFYDXXFIFQN-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginine is an essential amino acid in juvenile humans, Arginine is a complex amino acid, often found at active site in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)
L-Arginine, also known as L-arg, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-Arginine is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. L-Arginine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Arginine has been found throughout most human tissues, and has also been detected in most biofluids, including feces, cerebrospinal fluid, urine, and saliva. Within the cell, L-arginine is primarily located in the cytoplasm, mitochondria and myelin sheath. L-Arginine exists in all eukaryotes, ranging from yeast to humans. L-Arginine participates in a number of enzymatic reactions. In particular, Glycine and L-arginine can be converted into guanidoacetic acid and orotidylic acid through its interaction with the enzyme glycine amidinotransferase, mitochondrial. Furthermore, Fumaric acid and L-arginine can be biosynthesized from argininosuccinic acid;  which is mediated by the enzyme argininosuccinate lyase. Furthermore, L-Arginine can be converted into ornithine and urea through its interaction with the enzyme arginase-1. Finally, Fumaric acid and L-arginine can be biosynthesized from argininosuccinic acid;  which is catalyzed by the enzyme argininosuccinate lyase. In humans, L-arginine is involved in the aspartate metabolism pathway, the arginine and proline metabolism pathway, the transcription/translation pathway, and the glycine and serine metabolism pathway. L-Arginine is also involved in several metabolic disorders, some of which include the hypoacetylaspartia pathway, dimethylglycine dehydrogenase deficiency, the hyperglycinemia, non-ketotic pathway, and the prolinemia type II pathway. Outside of the human body, L-arginine can be found in a number of food items such as avocado, black-eyed pea, squashberry, and chinese water chestnut. This makes L-arginine a potential biomarker for the consumption of these food products. L-Arginine is a potentially toxic compound. L-Arginine has been found to be associated with several diseases known as heart failure, myopathy, lactic acidosis, and sideroblastic anemia 1, and hyperlysinuria;  l-arginine has also been linked to several inborn metabolic disorders including propionic acidemia and cystinuria.
L-arginine is an L-alpha-amino acid that is the L-isomer of arginine. It has a role as a nutraceutical, a biomarker, a micronutrient, an Escherichia coli metabolite and a mouse metabolite. It is a glutamine family amino acid, a proteinogenic amino acid, an arginine and a L-alpha-amino acid. It is a conjugate base of a L-argininium(1+). It is a conjugate acid of a L-argininate. It is an enantiomer of a D-arginine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N4O2 B018596 Protonated arginine CAS No. 104352-01-4

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production.

CAS No.

104352-01-4

Molecular Formula

C6H14N4O2

Molecular Weight

174.2 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1

InChI Key

ODKSFYDXXFIFQN-BYPYZUCNSA-N

SMILES

C(CC(C(=O)[O-])N)C[NH+]=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)[O-])N)C[NH+]=C(N)N

Canonical SMILES

C(CC(C(=O)[O-])N)C[NH+]=C(N)N

Color/Form

Prisms containing 2 mol H2O from water;  anhydrous monoclinic plates from 66% alcohol

melting_point

244 dec °C
Mp 244 dec. (anhyd. 105 °)
244 °C
222°C

Other CAS No.

4455-52-1
74-79-3

physical_description

Solid
White crystals or crystalline powder;  odourless

Pictograms

Irritant

solubility

182000 mg/L (at 25 °C)
1.04 M
182 mg/mL at 25 °C
Insoluble in ethyl ether;  slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
Soluble in water;  Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

Arginine
Arginine Hydrochloride
Arginine, L Isomer
Arginine, L-Isomer
DL Arginine Acetate, Monohydrate
DL-Arginine Acetate, Monohydrate
Hydrochloride, Arginine
L Arginine
L-Arginine
L-Isomer Arginine
Monohydrate DL-Arginine Acetate

Origin of Product

United States

Fundamental Theoretical and Computational Investigations of Protonated Arginine

Protonation States and Acid-Base Equilibria of Arginine

The acid-base properties of arginine are central to its function. The guanidinium (B1211019) group's high basicity ensures it remains protonated in most biological contexts, a feature that has been the subject of rigorous scientific scrutiny.

Guanidinium Group Protonation and Intrinsic pKa Values

The guanidinium group of arginine is exceptionally basic due to the resonance stabilization of its protonated, cationic form. This positive charge can be delocalized over three nitrogen atoms, rendering the conjugate acid highly stable and, consequently, a very weak acid. acs.orgpearson.com Early estimations of the intrinsic pKa of the arginine side chain hovered around 12.0–12.5. nih.gov However, more recent and rigorous studies employing potentiometric and NMR spectroscopic methods have revised this value significantly upwards.

A comprehensive study determined the equilibrium acid dissociation constant (pKa value) of the arginine guanidinium group to be 13.8 ± 0.1. nih.govnih.gov This substantially higher value helps to explain the persistent positive charge of arginine residues in proteins, even at pH values as high as 10. nih.govnih.gov The determination of microscopic pKa values, which describe the protonation of a specific site in a molecule with multiple ionizable groups, has further refined our understanding. For arginine, twelve microconstants have been determined, with the guanidino group's basicity characterized by microconstants between 14.7 and 15.0 log k units. nih.gov

Intrinsic pKa Values of Arginine Functional Groups
Functional GroupCommonly Cited pKaRevised Intrinsic pKaMicroscopic Basicity (log k)
α-Carboxyl~2.17--
α-Ammonium~9.04--
Guanidinium (Side Chain)~12.513.8 ± 0.1 nih.govnih.gov14.7 - 15.0 nih.gov

Modulation of Arginine pKa in Diverse Environments (e.g., Protein Interior, Lipid Bilayers)

A remarkable feature of arginine is the resilience of its protonation state even when transferred to non-polar environments, such as the interior of a protein or a lipid bilayer. nih.gov One might expect the pKa to be significantly lowered in such environments to favor the neutral, uncharged state. However, studies on arginine residues at internal positions in proteins have shown no detectable shifts in their pKa; they remain charged at pH values up to 10. shokuken.or.jp This is in stark contrast to other ionizable residues like lysine (B10760008), whose pKa can be perturbed downwards sufficiently to exist in a neutral state when buried. nih.gov

The ability of arginine to maintain its charge is attributed to its long, flexible side chain and the capacity of the guanidinium group to engage in multiple hydrogen bonds and ionic interactions, effectively neutralizing the energetic cost of burying a charge. shokuken.or.jp The protein structure can also deform slightly to allow for better hydration of the buried arginine side chain. shokuken.or.jp

In lipid bilayers, computational studies using free energy perturbation calculations have shown that while the pKa of an arginine side chain is lowered as it moves towards the hydrophobic core, it is predicted to remain above 7 throughout most of the membrane. nih.govnih.gov Near the center of the bilayer, the calculated pKa can approach 7, suggesting that both protonated and neutral forms could be significantly populated. nih.gov The stabilization of the charged state is achieved through local deformations of the membrane and the intrusion of water molecules. nih.govnih.gov The presence of other charged species, such as anionic lipids or other amino acid residues, can further stabilize the protonated form of arginine within the membrane. nih.gov

Microscopic pKa Calculations and Theoretical Models

Theoretical models and computational methods are indispensable for calculating the pKa values of ionizable groups in complex environments. These methods provide insights that are often difficult to obtain experimentally.

Continuum Electrostatics Models: These models represent the solvent as a continuous medium with a given dielectric constant and the solute as a low-dielectric cavity. While computationally efficient, they often struggle to accurately predict the large pKa shifts, or lack thereof, for buried residues like arginine.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the ionizable group and its immediate environment with high-level quantum mechanics, while the rest of the protein and solvent are described by a classical molecular mechanics force field. This allows for a more accurate description of the electronic effects governing protonation.

Free Energy Perturbation (FEP): FEP is a powerful simulation technique used to calculate the free energy difference between two states, in this case, the protonated and deprotonated forms of arginine. researchgate.netchemrxiv.org This method explicitly samples the conformational changes in both the solute and the solvent, providing a more accurate picture of the thermodynamics of protonation. researchgate.netchemrxiv.org FEP calculations have been instrumental in studying the pKa of arginine in lipid membranes. nih.govnih.gov

Density Functional Theory (DFT) with Implicit Solvation Models: DFT methods, such as B3LYP and ωB97XD, combined with implicit solvent models like the Polarizable Continuum Model (PCM), are widely used to calculate the energetics of protonation. nih.gov These calculations can provide valuable insights into the relative stabilities of different protonation states and the influence of the solvent. nih.gov

Conformational Landscape and Energetic Minima of Protonated Arginine

The flexibility of the arginine side chain gives rise to a complex conformational landscape. Understanding the relative energies and populations of different conformers is crucial for a complete picture of this compound's behavior.

Gas-Phase Conformers and Stability

In the gas phase, devoid of solvent interactions, the intrinsic conformational preferences of this compound can be studied. Computational studies have identified numerous stable conformers. The relative stability of these conformers is determined by a delicate balance of intramolecular hydrogen bonds and electrostatic interactions.

Theoretical investigations have explored both charge-solvated (CS) and salt-bridge (SB) structures for protonated peptides containing arginine. researchgate.net In a CS structure, the charge is localized on the guanidinium group, while in an SB structure, a proton is transferred from an acidic site (like a C-terminal carboxyl group) to the guanidinium group, forming an internal ion pair. For the isolated this compound, the most stable structures are those where the positive charge on the guanidinium group is stabilized by intramolecular hydrogen bonds with the α-carboxylate and α-amino groups.

A study by Rak et al. (2001) using ab initio methods identified several low-energy conformers of this compound. The relative energies of these conformers are presented in the table below. These calculations highlight that multiple conformations lie within a few kcal/mol of the global minimum, indicating that this compound is conformationally flexible even in the gas phase.

Relative Energies of Gas-Phase this compound Conformers
ConformerRelative Energy (kcal/mol) at MP2/6-31++G Relative Energy (kcal/mol) at B3LYP/6-31++G
P10.000.00
P20.590.89
P31.121.44
P41.451.58
P51.642.01

Data adapted from Rak et al., J. Am. Chem. Soc. 2001, 123, 46, 11498–11507.

Solution-Phase Conformational Dynamics and Solvation Effects

In the solution phase, the conformational landscape of this compound is significantly influenced by its interactions with solvent molecules, primarily water. Molecular dynamics (MD) simulations have been a key tool in exploring these dynamics.

MD simulations of arginine in aqueous solution have shown that it plays a role in stabilizing the native conformations of proteins, even at elevated temperatures. nih.gov This is achieved through the formation of multiple hydrogen bonds between the protonated guanidinium group and both the protein and surrounding water molecules. nih.gov The presence of arginine can hinder the reorientation of water dipoles around the protein, leading to a more structured and stable hydration shell. nih.gov

The solvation of the charged guanidinium group is a dominant factor in determining the conformational preferences of arginine in solution. Water molecules form a well-organized hydration shell around the guanidinium group, effectively screening its positive charge and stabilizing the extended conformations of the side chain. The dynamic nature of these water molecules allows for rapid conformational transitions of the arginine side chain, which is essential for its diverse functional roles. The reorganization of these solvation structures provides a mechanism for conformational interconversion. researchgate.net

Zwitterionic vs. Non-Zwitterionic Forms in Different Phases

The structural form of this compound is highly dependent on its surrounding environment. In the gas phase, isolated this compound predominantly exists in a non-zwitterionic, or canonical, form. utah.eduresearchgate.net In this state, the carboxylic acid group (-COOH) is intact, and the positive charge is located on the highly basic guanidinium side chain. acs.org This non-zwitterionic structure is considered the most stable conformation in the absence of solvent molecules. utah.eduresearchgate.net

Conversely, in condensed phases such as aqueous solutions and the solid crystalline state, this compound adopts a zwitterionic structure. nih.gov This form is characterized by the migration of a proton from the carboxylic acid group to the α-amino group, creating a negatively charged carboxylate group (-COO⁻) and a positively charged α-ammonium group (-NH₃⁺), while the guanidinium group also remains protonated. atlas.org The stability of the zwitterionic form in these phases is attributed to stabilization by the polar environment and the formation of intermolecular hydrogen bonds. nih.gov Even the presence of a few solvent molecules can be enough to favor the zwitterionic configuration over the non-zwitterionic one. nih.gov

While the non-zwitterionic form is generally more stable in the gas phase, some computational studies have suggested that the energy difference between the lowest energy zwitterionic and non-zwitterionic structures is small, with the zwitterion being only a few kcal/mol higher in energy. utah.eduindiana.edu

Quantum Chemical Analysis of this compound

Quantum chemical methods have provided deep insights into the intrinsic properties of this compound at the electronic level.

Electronic Structure and Charge Distribution

The positive charge in this compound is significantly delocalized, primarily across the three nitrogen atoms of the guanidinium group. youtube.com This charge delocalization, a form of resonance, is a key reason for the exceptionally high basicity and stability of the protonated guanidinium moiety. youtube.comrsc.org This stability makes it difficult to deprotonate arginine, which is why it is almost always found in a positively charged state under physiological conditions. youtube.com Examination of atomic charges using various partitioning techniques reveals that the electron density is more uniform than a simple localized charge model would suggest. rsc.org The charge distribution is fundamental to how this compound interacts with other molecules, including its ability to form strong electrostatic interactions and hydrogen bonds. rsc.org

Table 1: Calculated Relative Energies of Arginine Isomers

This table presents the relative energies of different forms of arginine as determined by high-level quantum chemical calculations. The non-zwitterionic form is the most stable in the gas phase.

Arginine FormComputational MethodRelative Energy (kcal/mol)Reference
Lowest Non-ZwitterionicCCSD/6-31++G 0.0 acs.org
Lowest ZwitterionicCCSD/6-31++G4.0 acs.org
Lowest Non-ZwitterionicBLYP/6-31G1.0 acs.org
Lowest ZwitterionicBLYP/6-31G0.0 acs.org

Tautomerization Pathways and Stability

Tautomerization in this compound involves the migration of protons, particularly within the guanidinium group. researchgate.netnih.gov The guanidine (B92328) group can exist in several tautomeric forms depending on the location of the double bond and the protonation sites. Quantum chemical calculations have been employed to investigate the relative stabilities of these tautomers and the energy barriers that separate them. acs.orgnih.gov For instance, studies have explored the relative energies of tautomers arising from deprotonation at the Nε or Nη positions. nih.gov Understanding these tautomeric equilibria is crucial for accurately modeling the behavior of arginine in different environments, from the gas phase to the active sites of enzymes, as the specific tautomer present can influence its reactivity and interaction patterns. nih.govnih.gov

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound in complex systems, revealing how it moves and interacts over time.

Simulation Methodologies for this compound (e.g., Constant Protonation, Free Energy Perturbation)

Several computational methodologies are used to simulate systems containing this compound, each with its own advantages and applications.

Constant Protonation State: In conventional MD simulations, the protonation states of all ionizable residues are typically fixed throughout the simulation. nih.govacs.org For arginine, given its very high side-chain pKa of approximately 12.5 to 13.8, it is almost always modeled in its protonated, positively charged state. nih.govacs.org This approach is computationally efficient and generally valid for simulations at neutral pH, where arginine is expected to be fully protonated. acs.org

Constant pH Molecular Dynamics (CpHMD): This more advanced technique allows the protonation states of titratable residues to change dynamically during a simulation in response to the local electrostatic environment and the specified pH of the system. nih.govacs.orgmdpi.com CpHMD methods use a titration coordinate (often denoted as λ) that continuously varies between the protonated and deprotonated states, allowing the simulation to sample different protonation states. nih.govyoutube.com This is particularly useful for studying pH-dependent processes or proteins where the local environment significantly perturbs a residue's pKa. nih.govacs.org

Free Energy Perturbation (FEP): FEP is a rigorous computational method used to calculate the free energy difference between two states, such as the protonated and deprotonated forms of arginine. nih.govku.dk By simulating a non-physical, "alchemical" transformation between these two states, FEP can be used to accurately calculate pKa values. nih.govku.dk This involves a thermodynamic cycle that relates the deprotonation free energy in a protein or membrane to the known deprotonation free energy in solution. nih.govku.dk While computationally demanding, FEP provides valuable insights into how the environment modulates the acidic properties of arginine. nih.govresearchgate.net

Dynamics of this compound in Aqueous Solutions

The behavior of this compound in water is complex, characterized by its interactions with water molecules and its influence on the properties of the solution. At physiological pH, the guanidinium group of arginine is protonated, carrying a positive charge. researchgate.net This charge is delocalized across the guanidinium group due to resonance, which contributes to its stability. youtube.com

Studies have shown that arginine solutions can create a hydrophobic environment. For instance, the solubility of pyrene, a sparingly soluble compound in water, increases in the presence of arginine in a concentration-dependent manner, indicating a decrease in the polarity of the solvent. nih.gov

The protonation state of arginine is crucial to its dynamics. The pKa of the guanidinium group is approximately 12.5, meaning it remains protonated under most biological conditions. nih.govnih.gov While theoretically, further protonation could occur in superacidic media, under normal aqueous conditions, only one proton is accepted by the guanidinium group. stackexchange.com The stability of this protonated state is a key factor in its biological roles. nih.gov

Interactions and Self-Association of this compound Molecules

A notable characteristic of this compound in aqueous solutions is its propensity for self-association. mdpi.com This self-association can lead to the formation of dynamic clusters. researchgate.netnih.gov These clusters are not random aggregates but are formed through specific interactions.

Molecular dynamics simulations and experimental studies have revealed that arginine molecules can interact with each other in a "head-to-tail" orientation. researchgate.net This involves the positively charged guanidinium group of one arginine molecule interacting with the negatively charged carboxyl group of another. researchgate.net This arrangement allows for the formation of extended networks or clusters of arginine molecules in solution.

The tendency for self-association is influenced by the concentration of arginine and the pH of the solution. nih.gov Light scattering experiments have provided direct evidence for the existence of arginine clusters in solution, with the scattering intensity increasing with arginine concentration. nih.gov Mass spectrometry studies have also shown that arginine has a higher propensity to form clusters compared to other amino acids with aliphatic side chains. nih.gov

Interestingly, molecular dynamics simulations have shown significant like-charge pairing of guanidinium side chains in aqueous poly-arginine. acs.org This counter-intuitive attraction between positively charged groups is rationalized by the release of structured water molecules from the flat surfaces of the guanidinium groups, an effect driven by dispersion forces. acs.org

The table below summarizes findings from studies on arginine self-association.

Method Observation Key Findings References
Molecular DynamicsFormation of dynamic arginine clusters on protein surfaces.Arginine ions bind to protein surfaces and attract other arginine ions, forming clusters extending over 10 Å. researchgate.net
Light ScatteringConcentration-dependent increase in Rayleigh light scattering.Provides direct evidence for the existence of arginine clusters in solution. nih.gov
Mass SpectrometryArginine forms large clusters in the gas phase.Clustering is dependent on solution pH, with less clustering at low pH, indicating the involvement of carboxylate groups. nih.gov
Molecular DynamicsLike-charge pairing of guanidinium side chains.The free energy minimum of a Gdm+-Gdm+ pair in water is -2.1 kcal/mol. acs.org

Structural Dynamics of this compound in Peptide/Protein Contexts

Within peptides and proteins, the structural dynamics of this compound are critical to its function. The high basicity of its guanidinium group means it is almost always protonated and positively charged in a cellular environment. youtube.comnih.gov This charge allows it to form strong electrostatic interactions, including salt bridges with negatively charged residues like aspartate and glutamate (B1630785). nih.gov

The presence of a this compound residue can significantly influence the fragmentation patterns of peptides in mass spectrometry. acs.orgnih.gov The high proton affinity of the guanidine group can sequester the ionizing proton, leading to less fragmentation of the peptide backbone. nih.govnih.gov However, mobilization of other protons within the peptide can lead to the formation of salt-bridge stabilized structures that facilitate fragmentation. nih.gov

Direct dynamics simulations of protonated glycine-arginine dipeptide (GR-H+) have identified multiple fragmentation pathways, with the loss of the guanidino group being a dominant side-chain fragmentation mechanism. acs.orgnih.gov

Peptide/Protein Context Methodology Key Findings on this compound Dynamics References
Singly protonated RGD peptideCollision-Induced Dissociation & DFT calculationsThe proton is strongly sequestered at the guanidine group, but facile mobilization of other protons leads to salt-bridge stabilized structures that can fragment. nih.gov
Protonated Gly-Arg dipeptide (GR-H+)Direct Dynamics SimulationsFourteen principal fragmentation mechanisms were identified, with side-chain fragmentation dominated by the loss of the guanidino group. acs.orgnih.gov
Peptides with acidic and basic residuesElectrospray Ionization/SIDWhen the number of protons equals the number of arginine residues, dominant cleavages occur adjacent to acidic residues due to intramolecular solvation. acs.org
Egr-1 protein-DNA complexNMR Spectroscopy & Molecular DynamicsArginine guanidino groups interacting with DNA bases are strongly immobilized, forming rigid interfaces, and exhibit substantial entropic loss upon binding. nih.gov

In the context of protein-DNA interactions, the dynamics of the arginine side chain are particularly important. NMR studies of the Egr-1 zinc-finger protein have shown that the arginine guanidino groups that interact directly with DNA bases become strongly immobilized, forming a rigid interface. nih.gov In contrast, those interacting with the DNA phosphate (B84403) backbone exhibit higher mobility, forming a more dynamic interface. nih.gov This highlights the diverse dynamic roles that this compound can play depending on its specific interaction partner within a macromolecular complex.

The ability of the this compound side chain to remain charged even in relatively hydrophobic environments within proteins or membranes is a key feature of its function as a voltage sensor in ion channels. nih.gov Its interactions are not limited to polar contacts; the planar guanidinium group can also have favorable stacking interactions with aromatic side chains. nih.gov

Advanced Spectroscopic Characterization and Experimental Validation of Protonated Arginine

Vibrational Spectroscopy of Protonated Arginine

Vibrational spectroscopy techniques are highly sensitive to the molecular structure and charge distribution within a molecule, making them invaluable for studying the protonation state and conformational landscape of arginine.

Infrared (IR) Spectroscopy and Conformational Fingerprints

Infrared (IR) spectroscopy has been extensively applied to investigate the gas-phase structures of this compound. Experiments utilizing infrared multiple-photon dissociation (IRMPD) spectroscopy, often conducted within Fourier transform ion cyclotron resonance mass spectrometers, provide detailed "action" spectra. nih.govpsu.eduacs.org These spectra are generated by monitoring the dissociation of mass-selected ions upon absorption of IR photons. psu.edu

A characteristic diagnostic band appearing above 1700 cm⁻¹ in the IR spectrum, assigned to the carbonyl stretch vibration, serves as a clear indicator of the non-zwitterionic conformation of arginine in these complexes. psu.eduacs.org Theoretical calculations support the experimental findings, suggesting that the non-zwitterionic form, where the carboxylic acid group does not participate as a hydrogen bond donor, represents the most stable structure for this compound in the gas phase. nih.gov The free acid stretch vibration for this compound has been experimentally observed at approximately 3545 cm⁻¹. nih.gov

The conformational preferences of this compound have been explored through a combination of computational methods, including conformational searching and electronic structure theory calculations. psu.eduacs.org The theoretical vibrational spectra calculated for the lowest-energy conformers show good agreement with the experimental IR-action spectra. psu.eduacs.org

Raman Spectroscopy and Protonation State Assignment

Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations based on inelastic scattering of light. This technique is particularly useful for studying the vibrational characteristics of arginine across different protonation states. Variations in the wavenumber and intensity of Raman bands, particularly within the 1000-1500 cm⁻¹ spectral window, are indicative of changes in molecular structure, including the transition to the protonated form. researchgate.netresearchgate.net

Studies employing Raman spectroscopy on aqueous solutions of arginine at varying pH values have revealed spectral shifts and intensity changes that correlate with the interconversion between zwitterionic, cationic zwitterionic, and protonated species. researchgate.netresearchgate.net By comparing experimental Raman spectra with theoretically calculated spectra, researchers can gain insights into the presence and relative populations of these different conformers at a given pH. researchgate.net

Specific Raman bands associated with the protonated guanidinium (B1211019) group and other functional moieties of this compound contribute to a distinctive vibrational fingerprint, which can be utilized for assigning the protonation state of the residue. researchgate.netresearchgate.netacs.org

Theoretical Calculation of Vibrational Spectra for this compound

Theoretical calculations, predominantly utilizing Density Functional Theory (DFT), play a critical role in the interpretation of experimental vibrational spectra and in providing detailed atomic-level insights into the structure and dynamics of this compound. researchgate.netresearchgate.netresearchgate.net These computational methods enable the prediction of vibrational frequencies and intensities for various conformers, facilitating direct comparison with experimental IR and Raman data. nih.govpsu.eduacs.orgresearchgate.net

DFT calculations, performed with different levels of theory and basis sets, are employed to optimize the molecular geometry of this compound and compute its harmonic vibrational frequencies. nih.govresearchgate.netresearchgate.netresearchgate.net To enhance the agreement between calculated and experimental frequencies, scaling factors are frequently applied to the theoretical results. nih.gov

Theoretical investigations have explored the relative stabilities of different this compound conformers and computed their characteristic vibrational signatures. nih.govacs.org These studies corroborate experimental observations regarding the prevalence of the non-zwitterionic form in the gas phase and aid in the assignment of experimentally observed spectral bands to specific molecular vibrations. nih.govpsu.eduacs.org

Mass Spectrometry and Fragmentation Mechanisms of this compound

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and peptides containing this residue. It provides precise information about their mass-to-charge ratios and allows for the study of their fragmentation behavior. Tandem mass spectrometry (MS/MS), particularly Collision-Induced Dissociation (CID), is a widely used method to induce fragmentation and derive structural information.

Collision-Induced Dissociation (CID) and Fragmentation Pathways

CID is a common technique in mass spectrometry where protonated ions are energized through collisions with neutral gas molecules, leading to their fragmentation. nih.govacs.orgacs.orgnih.govjst.go.jpresearchgate.net The resulting pattern of fragment ions provides valuable insights into the stability and structural features of the precursor ion. For this compound, CID can induce fragmentation through various pathways. nih.govacs.org

Studies focusing on the CID of this compound and simple dipeptides containing arginine, such as Gly-Arg and Arg-Gly, have shed light on their fragmentation characteristics. nih.govacs.orgacs.orgnih.gov The high proton affinity of the arginine guanidine (B92328) group significantly influences the fragmentation routes. nih.gov In singly protonated peptides containing arginine, the positive charge tends to reside on the guanidine group, which can suppress backbone fragmentation compared to peptides lacking arginine. nih.govacs.orgnih.gov

Typical fragmentation pathways observed for this compound and arginine-containing peptides involve neutral losses, including the elimination of ammonia (B1221849) (NH₃) and the loss of the entire guanidino group (HN=C(NH₂)₂). acs.orgacs.orgnih.govnih.gov For instance, in the CID of protonated glycine-arginine (GR-H⁺), the loss of neutral NH₃ is a prominent fragmentation pathway, resulting in a characteristic peak in the mass spectrum. acs.org

The specific fragmentation pathways observed and their relative intensities can be influenced by the method used to activate the ions in CID experiments. acs.orgnih.gov Different mass spectrometry platforms and experimental parameters can lead to variations in the resulting fragmentation patterns. acs.orgnih.gov

Side-Chain and Backbone Fragmentation Analysis in this compound-Containing Peptides

Side-chain fragmentation of this compound primarily involves the cleavage of the guanidino group, which can be a partial or complete loss. nih.govacs.org This process generates characteristic fragment ions corresponding to the loss of ammonia or the entire guanidine moiety. acs.orgacs.orgnih.govnih.gov

Backbone fragmentation in protonated peptides typically generates b- and y-ions, which are informative for determining the amino acid sequence. jst.go.jpnih.gov However, as noted earlier, the strong basicity of the arginine side chain can lead to charge retention and consequently reduced backbone fragmentation in singly protonated peptides. nih.govacs.orgnih.gov Despite this, backbone cleavages do occur, and specific fragmentation sites have been identified in arginine-containing peptides. nih.govacs.org

Studies employing direct dynamics simulations have investigated the thermal dissociation of protonated dipeptides containing arginine, identifying the principal fragmentation mechanisms for both side-chain and backbone cleavages. nih.govacs.org These simulations contribute to understanding the complex fragmentation pathways and assist in the assignment of peaks observed in mass spectra. nih.govacs.org

Table 1: Selected Vibrational Modes and Frequencies of this compound

Spectroscopy MethodFunctional Group/ModeApproximate Frequency (cm⁻¹)NotesSource
IRCarbonyl stretch> 1700Indicative of non-zwitterionic form psu.eduacs.org
IRFree acid stretch~3545Observed in gas phase nih.gov
RamanCH₂ wagging~1439Observed in Raman spectra rsc.org
RamanC-N valence, ring vibration~999Observed in Raman spectra rsc.org
RamanCH₂ modes~971Most intense band in solid Raman spectrum uchile.cl
RamanC-C modes800-1000Medium in IR, weak in Raman uchile.cl
RamanNH wagging and torsion modes720-850 uchile.cl
RamanRocking CH₂ modes712-760Considered below 760 cm⁻¹ uchile.cl
RamanCOO⁻ wagging and deformations~670Assigned close to 670 cm⁻¹ uchile.cl
RamanRocking COO⁻~570Pointed out in literature uchile.cl
RamanNH₂ deformation vibrations480-595Observed in this region uchile.cl

Table 2: Common Fragmentation Pathways of this compound and Arginine-Containing Peptides (CID)

Fragment TypeDescriptionResulting Mass Change (Neutral Loss)NotesSource
Side-chain fragmentationLoss of ammonia (NH₃)-17 DaDominant pathway for GR-H⁺ acs.orgacs.orgnih.govnih.gov
Side-chain fragmentationLoss of guanidino group (HN=C(NH₂)₂)-58 DaPartial or complete loss of guanidino group dominates side-chain frag. acs.orgacs.orgnih.govnih.gov
Backbone fragmentationb-ionsCleavage at peptide bondSequence informative, often suppressed in singly protonated Arg peptides jst.go.jpnih.gov
Backbone fragmentationy-ionsCleavage at peptide bondSequence informative, often suppressed in singly protonated Arg peptides jst.go.jpnih.gov
Backbone fragmentationSpecific cleavage sites (e.g., a₁, x₁⁺, a₂⁺, x₀, b₁, y₁⁺)VariesIdentified in direct dynamics simulations nih.govacs.org

Direct Dynamics Simulations of this compound Fragmentation

Direct dynamics simulations have been employed to investigate the thermal dissociation of this compound and arginine-containing peptides. Studies on the singly protonated glycine-arginine dipeptide (GR-H+) at vibrational temperatures ranging from 2000 to 3500 K have identified fourteen principal fragmentation mechanisms, encompassing both side-chain and backbone fragmentation. acs.orgnih.govnih.gov

Side-chain fragmentation is predominantly characterized by the partial or complete loss of the guanidino group. acs.orgnih.gov The departure of NH₃ is a significant pathway observed in both experimental and simulation results, corresponding to the m/z 215 peak in GR-H⁺ fragmentation. nih.gov

Backbone fragmentation primarily involves cleavage at specific sites denoted by the nomenclature a₁, x₁⁺, a₂⁺, x₀, b₁, and y₁⁺. acs.orgnih.gov For GR-H⁺, the dominant a₁-x₁⁺ type fragmentation is a concerted reaction involving simultaneous C-C bond cleavage and proton transfer. nih.gov

The probabilities of both side-chain and backbone fragmentation pathways tend to increase with increasing temperature in simulations. acs.org

Influence of Proton Location on Fragmentation Patterns

The location of the proton in this compound and arginine-containing peptides has a significant impact on fragmentation patterns. Due to the high basicity of the guanidine group, the proton is preferentially located on this side chain. acs.orgnih.gov

Consistent with the mobile proton model, the presence of arginine and the favored location of the proton on the guanidine group result in less favored backbone fragmentation in singly protonated peptides containing arginine. acs.orgnih.gov This is because the charge is localized away from the peptide backbone, making backbone cleavages less likely compared to side-chain cleavages. acs.orgnih.gov

Competitive losses of the α-amino and side-chain amino groups have been observed, leading to intermediate ions with different structures and subsequent dissociation reactions. acs.orgnih.gov Concomitant losses of CO or CO₂ with amines are also common. acs.orgnih.gov Density functional theory calculations suggest that in such concomitant eliminations, CO or CO₂ is likely eliminated first, followed immediately by the loss of the amine from the vibrationally hot dissociating complex. acs.orgnih.gov

Photoionization and X-ray Spectroscopic Studies of this compound

Photoionization and X-ray spectroscopic techniques provide experimental avenues to probe the electronic structure, protonation states, and fragmentation of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Charge States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition, chemical states, and electronic structure of a sample. For this compound, XPS could be used to determine the protonation state by analyzing the core electron binding energies of nitrogen atoms in the guanidine group, alpha-amino group, and amide linkage (if in a peptide). Changes in electron density due to protonation cause shifts in these binding energies, allowing for differentiation between protonated and neutral forms, and potentially identifying the preferred protonation site. The search results did not yield specific XPS data for this compound.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Analysis of this compound

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a spectroscopic technique that probes the unoccupied electronic states of a material. By analyzing the absorption features near the core electron absorption edges (e.g., C 1s, N 1s, O 1s), information about the local electronic structure, bonding, and orientation of molecules can be obtained. For this compound, NEXAFS could provide insights into the electronic environment of the carbon, nitrogen, and oxygen atoms, which are influenced by the presence of the positive charge and the molecular conformation. This technique can complement computational studies by providing experimental validation of theoretical electronic structure calculations. The search results did not yield specific NEXAFS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution and solid states. For this compound, NMR can provide detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁵N).

The protonation of the arginine molecule, particularly at the guanidine group, leads to significant changes in the chemical shifts of nearby nuclei due to alterations in electron distribution and local magnetic fields. By comparing the NMR spectra of neutral and this compound, the site(s) of protonation can be experimentally confirmed. Different protonation states and conformers can exhibit distinct NMR signals. Techniques like 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR can be used to assign resonances and elucidate the molecular structure and connectivity in the protonated state. The search results did not yield specific NMR data for this compound.

Data Tables

Compound Names and PubChem CIDs

Compound NamePubChem CID
Arginine632
This compoundNot applicable as it's an ionic state, not a distinct compound with a separate CID

Note: PubChem CIDs are assigned to neutral compounds or specific salts, not transient protonated species in isolation.##

This article focuses on the advanced spectroscopic characterization and experimental validation of this compound, a fundamental species in mass spectrometry and biological processes. The high basicity of the arginine guanidine group significantly influences the fragmentation patterns of protonated peptides containing this residue. acs.orgnih.govacs.org Computational simulations, particularly direct dynamics simulations, provide valuable insights into the dissociation dynamics and fragmentation pathways at an atomic level. nih.gov

Direct Dynamics Simulations of this compound Fragmentation

Direct dynamics simulations have been employed to investigate the thermal dissociation of this compound and arginine-containing peptides. Studies on the singly protonated glycine-arginine dipeptide (GR-H⁺) at vibrational temperatures ranging from 2000 to 3500 K have identified fourteen principal fragmentation mechanisms, encompassing both side-chain and backbone fragmentation. acs.orgnih.govnih.gov

Side-chain fragmentation is predominantly characterized by the partial or complete loss of the guanidino group. acs.orgnih.gov The departure of NH₃ is a significant pathway observed in both experimental and simulation results, corresponding to the m/z 215 peak in GR-H⁺ fragmentation. nih.gov

Backbone fragmentation primarily involves cleavage at specific sites denoted by the nomenclature a₁, x₁⁺, a₂⁺, x₀, b₁, and y₁⁺. acs.orgnih.gov For GR-H⁺, the dominant a₁-x₁⁺ type fragmentation is a concerted reaction involving simultaneous C-C bond cleavage and proton transfer. nih.gov

The probabilities of both side-chain and backbone fragmentation pathways tend to increase with increasing temperature in simulations. acs.org

Influence of Proton Location on Fragmentation Patterns

The location of the proton in this compound and arginine-containing peptides has a significant impact on fragmentation patterns. Due to the high basicity of the guanidine group, the proton is preferentially located on this side chain. acs.orgnih.gov

Consistent with the mobile proton model, the presence of arginine and the favored location of the proton on the guanidine group result in less favored backbone fragmentation in singly protonated peptides containing arginine. acs.orgnih.gov This is because the charge is localized away from the peptide backbone, making backbone cleavages less likely compared to side-chain cleavages. acs.orgnih.gov

Competitive losses of the α-amino and side-chain amino groups have been observed, leading to intermediate ions with different structures and subsequent dissociation reactions. acs.orgnih.gov Concomitant losses of CO or CO₂ with amines are also common. acs.orgnih.gov Density functional theory calculations suggest that in such concomitant eliminations, CO or CO₂ is likely eliminated first, followed immediately by the loss of the amine from the vibrationally hot dissociating complex. acs.orgnih.gov

Photoionization and X-ray Spectroscopic Studies of this compound

Photoionization and X-ray spectroscopic techniques provide experimental avenues to probe the electronic structure, protonation states, and fragmentation of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Charge States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition, chemical states, and electronic structure of a sample. For this compound, XPS could be used to determine the protonation state by analyzing the core electron binding energies of nitrogen atoms in the guanidine group, alpha-amino group, and amide linkage (if in a peptide). Changes in electron density due to protonation cause shifts in these binding energies, allowing for differentiation between protonated and neutral forms, and potentially identifying the preferred protonation site. The search results did not yield specific XPS data for this compound.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Analysis of this compound

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a spectroscopic technique that probes the unoccupied electronic states of a material. By analyzing the absorption features near the core electron absorption edges (e.g., C 1s, N 1s, O 1s), information about the local electronic structure, bonding, and orientation of molecules can be obtained. For this compound, NEXAFS could provide insights into the electronic environment of the carbon, nitrogen, and oxygen atoms, which are influenced by the presence of the positive charge and the molecular conformation. This technique can complement computational studies by providing experimental validation of theoretical electronic structure calculations. The search results did not yield specific NEXAFS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution and solid states. For this compound, NMR can provide detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁵N).

The protonation of the arginine molecule, particularly at the guanidine group, leads to significant changes in the chemical shifts of nearby nuclei due to alterations in electron distribution and local magnetic fields. By comparing the NMR spectra of neutral and this compound, the site(s) of protonation can be experimentally confirmed. Different protonation states and conformers can exhibit distinct NMR signals. Techniques like 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR can be used to assign resonances and elucidate the molecular structure and connectivity in the protonated state. The search results did not yield specific NMR data for this compound.

Data Tables

Determination of Arginine Guanidinium pKa via NMR

The guanidinium group of arginine is known for its exceptionally high pKa, which ensures its predominantly protonated state under physiological conditions. Accurate determination of this pKa is crucial for understanding arginine's role in protein structure, function, and interactions. NMR spectroscopy allows for site-specific monitoring of protonation states through the pH-dependent changes in chemical shifts of nuclei within the molecule.

Experimental determination of the arginine guanidinium pKa via NMR typically involves titrating a solution of arginine (or a peptide containing arginine) across a range of pH values and monitoring the chemical shifts of reporter nuclei, such as ¹H, ¹³C, or ¹⁵N, located within or near the guanidinium group. The chemical shift of a nucleus is sensitive to its local electronic environment, which changes upon protonation or deprotonation. By plotting the observed chemical shifts against pH, a titration curve is generated. Fitting this curve to a Henderson-Hasselbalch-like equation allows for the determination of the apparent pKa value.

Recent studies employing complementary approaches, including NMR spectroscopy and potentiometry, have refined the understanding of the arginine guanidinium pKa. These studies have determined the equilibrium acid dissociation constant (pKa) of the arginine guanidinium group to be around 13.8 ± 0.1 or 13.8-13.9. nih.govmetabolon.comwikipedia.orgwikidata.org This value is notably higher than the value of approximately 12 that was often used in earlier structure-based electrostatics calculations and cited in some biochemistry textbooks. nih.govmetabolon.comwikidata.org The revised intrinsic pKa value provides a better explanation for why arginine side chains in proteins remain predominantly charged even at relatively high pH values, up to pH 10. nih.govmetabolon.comwikipedia.org This high pKa also supports the observation that arginine side chains are invariably protonated under physiological conditions of near-neutral pH, even when buried in hydrophobic microenvironments within proteins or lipid membranes. nih.govmetabolon.comwikipedia.org

NMR spectroscopy is considered a method of choice for measuring pKa values, especially in polypeptides and proteins, because it offers site-specific information through the pH-dependent chemical shifts of nuclei associated with ionizable groups. nih.govuni.lu For free arginine, the pKa values of its ionizable groups are sufficiently distinct to allow for the observation of sequential deprotonation events with increasing pH. The pKa of the guanidinium group is the highest among these, typically deprotonating at very alkaline pH. nih.gov

Impact of Methylation on this compound pKa via NMR

Arginine methylation is a significant post-translational modification in biological systems, catalyzed by protein arginine methyltransferases (PRMTs). To understand the functional consequences of this modification, the impact of methylation on the pKa of the arginine side chain has been investigated using NMR spectroscopy. Methylation can occur at one or both of the terminal nitrogen atoms of the guanidinium group, leading to monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA).

NMR studies have been conducted to determine the pKa values of these methylated arginine variants. These experiments involve similar pH titration procedures as for unmodified arginine, monitoring the chemical shifts of relevant nuclei in the methylated guanidinium group across a range of pH values.

Research findings indicate that methylation does not significantly alter the pKa value of the arginine side chain. nih.govnih.govnih.gov The pKa values determined for monomethylated, symmetrically dimethylated, and asymmetrically dimethylated arginine have been found to be similar to that of unmodified arginine, typically around 14.2 ± 0.4. nih.govnih.gov For instance, studies reported pKa values from delta protons of 14.3 for MMA, 14.7 for sDMA, and 14.3 for aDMA. nih.gov These values were further supported by analyzing chemical shift changes of the methyl protons. nih.gov

While the pKa value itself is largely unaffected by methylation, the modification does lead to other changes in the arginine residue, including alterations in charge distribution and steric effects. nih.govnih.govguidetopharmacology.org These changes, rather than a change in the charged state due to a perturbed pKa, are suggested to be responsible for the altered molecular interactions and functional consequences observed for methylated arginine in biological contexts. nih.govnih.gov

Intermolecular Interactions and Biological Context of Protonated Arginine

Protonated Arginine in Protein-Protein and Protein-Nucleic Acid Interactions

This compound is a key player in mediating interactions between proteins, as well as between proteins and nucleic acids. Its charged and hydrogen-bonding capabilities allow for strong and specific recognition events.

The protonated guanidinium (B1211019) group of arginine is highly effective in forming electrostatic interactions with negatively charged groups, such as carboxylate ions from aspartate and glutamate (B1630785) residues in proteins, and the phosphate (B84403) backbone of nucleic acids. vaia.comrsc.orgsqu.edu.omacs.orgplos.org Beyond electrostatic attraction, the guanidinium group can act as a hydrogen bond donor, forming multiple hydrogen bonds with various acceptor groups, including carbonyl and hydroxyl groups in proteins and the bases and phosphate oxygens in nucleic acids. vaia.comnih.govrsc.orgoup.com This multi-modal interaction capability contributes significantly to the strength and specificity of binding events.

Research findings on the binding energies between arginine and other amino acids highlight the strength of these interactions.

Amino Acid Binding Energy (kcal/mol at 0 K) Gibbs Free Energy (kcal/mol at 298.15 K)
Asp -35.52 -20.84
Glu -34.72 -21.03
Asn -23.81 -12.51
Gln -24.39 -13.69
Trp -17.82 -4.17
Tyr -17.50 -4.18
Phe -17.34 -4.50
Pro -18.01 -4.95
Ser -19.83 -10.03
Thr -18.61 -5.28
Arg -30.57 -20.84
Lys -12.54 -1.23
His -23.11 -10.64
Cys -23.42 -10.10
Met -18.67 -5.14
Ala -15.05 -6.13
Val -13.49 -0.69
Leu -14.31 -1.36
Ile -12.92 -0.04

Note: Data derived from interactions between the methyl guanidine (B92328) part of arginine and amino acid side chains. squ.edu.om

While the primary role of this compound's charge is to engage in attractive electrostatic interactions with negatively charged species, like-charge interactions can also occur. However, the available information primarily emphasizes the attractive forces between this compound and anionic groups. Some research indicates that arginine-arginine interactions can lead to the formation of stable clusters, which may be relevant in concentrated solutions and their effects on protein behavior. squ.edu.om

This compound is known to modulate protein aggregation. It can act as a molecular cosolvent or "chemical chaperone," influencing protein stability in solution. frontiersin.orgresearchgate.net Arginine is commonly used in the biopharmaceutical industry to suppress protein aggregation and enhance refolding yields. frontiersin.orgresearchgate.net The mechanisms are complex and involve interactions between arginine and protein surfaces, as well as self-association of arginine molecules into dynamic clusters. frontiersin.org These interactions can help to solubilize hydrophobic and aromatic regions of proteins, preventing their association and subsequent aggregation. frontiersin.org However, the effect of arginine on aggregation can be protein-dependent and may even enhance aggregation in some cases, depending on concentration and protein type. core.ac.ukresearchgate.net

This compound in Enzyme Catalysis and Active Site Mechanisms

This compound residues can play direct roles in enzyme catalysis, particularly as general acid catalysts.

Although the high pKa of arginine (around 12.5 in water) might suggest it is typically protonated and thus less likely to act as a general base, the environment within an enzyme active site can significantly perturb the pKa of amino acid residues, enabling arginine to function as a general acid or even, in some cases, a general base. nih.govbrandeis.eduresearchgate.netcardiff.ac.uk

In serine recombinases, a conserved arginine residue (Arg-69 in Sin recombinase) has been identified as a prime candidate for the general acid catalyst. nih.govnih.govresearchgate.netasm.org This arginine is believed to protonate the 3' oxygen leaving group during the DNA cleavage reaction, facilitating phosphotransfer. nih.govresearchgate.net Experimental evidence, such as the partial rescue of catalytic defects in arginine mutants by using phosphorothiolate (B1257650) substrates, supports this role. nih.govresearchgate.net

In heme nitrite (B80452) reductases (NiRs), distal arginine residues are crucial for the enzyme's function. nih.govrsc.orgresearchgate.net These arginines are involved in substrate binding (nitrite), N-O bond activation and cleavage, and providing protons to the active site during the reduction of nitrite to nitric oxide or ammonia (B1221849). nih.govrsc.org The protonated guanidinium group in the second coordination sphere of the heme can provide the necessary protons for the reaction and influence the dissociation of nitric oxide from the heme iron. rsc.orgresearchgate.net Studies using synthetic models mimicking the active site have provided insights into how the protonation state of the distal arginine influences the catalytic cycle. nih.govrsc.org

Stabilization of Transition States and Intermediates by this compound in Enzyme Active Sites

This compound residues in enzyme active sites can play a crucial role in stabilizing negatively charged transition states and intermediates. The positively charged guanidinium group can form strong electrostatic interactions and hydrogen bonds with transient negative charges that develop during a reaction, thereby lowering the activation energy barrier. While arginine is generally considered a poor catalytic base due to its high pKa, its role as a general base in proton abstraction has been observed in several bacterial enzymes. researchgate.net In some cases, the local environment within the active site, such as the presence of negatively charged residues, can perturb the pKa of arginine, favoring a deprotonated state conducive to basic catalysis. researchgate.net

Role of this compound in Substrate Binding and Orientation

This compound residues are frequently involved in the binding and orientation of negatively charged substrates within enzyme active sites. The strong electrostatic attraction between the positively charged guanidinium group and negative charges on the substrate facilitates initial recognition and stable binding. wikipedia.org This interaction helps to position the substrate optimally for the catalytic reaction to occur. For instance, in arginase, a manganese-dependent enzyme, the substrate L-arginine binds to the active site and its guanidinium group is oriented for nucleophilic attack by a metal-associated hydroxide (B78521) ion. ebi.ac.ukwikipedia.org Specific arginine residues can form hydrogen bonds to the substrate, further contributing to its precise positioning. ebi.ac.uk Studies on phosphotransacetylase have shown that specific arginine residues interact with the substrate Coenzyme A, likely forming salt bridges with its phosphate groups, which is important for orienting the substrate for nucleophilic attack. nih.gov

Proton Transfer Cascades Involving this compound (e.g., Bacteriorhodopsin, Cytochrome c Oxidase)

This compound residues can participate in proton transfer pathways and cascades in certain proteins, notably in energy-converting enzymes like cytochrome c oxidase. In cytochrome c oxidase, a hydrogen-bonded network involving water and a pair of arginines is observed near the hemes. nih.govacs.org These arginines interact with the heme propionates and are proposed to be part of potential pathways for proton release. nih.govacs.org Mutations in these arginine residues can affect the rate and stoichiometry of proton pumping, suggesting their involvement in the proton transfer mechanism. nih.gov Dissociation of an arginine-heme propionate (B1217596) ion pair in cytochrome c oxidase, triggered by the reduction of heme a, can create an electric field that guides protons along a water-mediated pathway to a transient proton loading site. nih.gov This highlights a role for this compound in gating and directing proton movement. nih.govpnas.org

Specific Enzyme Mechanisms Involving this compound (e.g., Protein Arginine Deiminase 2, Arginase, [NiFe]-Hydrogenases)

This compound plays distinct roles in the catalytic mechanisms of various enzymes:

Arginase: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. ebi.ac.ukwikipedia.org This manganese-dependent enzyme utilizes a metal-activated hydroxide mechanism. nih.gov The guanidinium group of the L-arginine substrate is held in place by hydrogen bonding with a glutamate residue in the active site, orienting it for nucleophilic attack by a metal-associated hydroxide ion, leading to a tetrahedral intermediate. wikipedia.org The manganese ions help stabilize this intermediate and the developing negative charge. wikipedia.org

Protein Arginine Deiminase 2 (PAD2): While not explicitly detailed in the search results regarding the protonated state's specific role in the catalytic mechanism, PAD enzymes convert arginine residues to citrulline. The mechanism involves a deimination reaction, and given the nature of the arginine side chain, its protonation state and interaction with active site residues are crucial for catalysis. (Information on the specific role of this compound in the PAD2 mechanism was not extensively covered in the provided search results).

[NiFe]-Hydrogenases: These enzymes catalyze the reversible reduction of protons to molecular hydrogen. Arginine residues have been implicated in the mechanism of hydrogenases, potentially participating in proton transfer pathways to or from the active site. (Specific details on the role of this compound in the catalytic mechanism of [NiFe]-Hydrogenases were not extensively covered in the provided search results).

Phosphoenolpyruvate Carboxylase (PEPC): In PEPC, an invariant arginine residue has been shown to be essential for catalytic activity. nih.gov This residue appears to participate in the binding of bicarbonate, a substrate, and its mutation significantly reduces the enzyme's ability to form oxaloacetate. nih.gov The decrease in catalytic efficiency upon mutation suggests a crucial role for this arginine in the catalytic mechanism, potentially in substrate orientation or stabilization of reaction intermediates. nih.govnih.gov

This compound Interactions with Membranes and Nanoparticles

Stabilization of this compound in Hydrophobic Lipid Environments

Despite the hydrophobic nature of lipid environments, this compound residues can be stabilized within or in interaction with lipid membranes. The positively charged guanidinium group can interact strongly with the negatively charged headgroups of phospholipids (B1166683), such as phosphatidylglycerol (PG). acs.orgnih.gov This electrostatic interaction is a primary driving force for the adsorption of arginine-rich peptides onto negatively charged lipid bilayers. acs.orgnih.govrsc.org Molecular dynamics simulations suggest that the lipid membrane can deform locally, with polar headgroups and water molecules reorienting to stabilize the charged arginine residues within the bilayer. nih.govacs.orgconicet.gov.ar While there is a free energy barrier for a charged arginine to cross a membrane, the membrane structure can adapt to accommodate and stabilize the charged state. nih.govacs.org Arginine's ability to form extensive hydrogen bonds with phosphate groups and water also contributes to its interaction with and perturbation of membranes. researchgate.net

Polyarginine peptides, for example, interact more strongly and cooperatively with negatively charged phospholipid bilayers compared to polylysine, partly due to stronger guanidinium interactions with lipid head groups and the ability of guanidinium moieties to form favorable like-charge pairing at higher concentrations on the bilayer surface. acs.orgnih.gov This enhanced interaction may contribute to the ability of arginine-rich cell-penetrating peptides to cross cell membranes. acs.orgnih.gov

Protonation-Dependent Adsorption of Polyarginine on Nanoparticles

The adsorption of polyarginine onto nanoparticles is significantly influenced by the protonation state of its arginine residues. The strong adsorption of unprotonated polyarginine onto silver nanoparticles, for instance, is primarily driven by interactions of the side chain guanidinium moieties, which can stack and align flat onto the nanoparticle surface. researchgate.netaip.orgaip.org Upon protonation, the arginine side chain's interaction with the solvent (water) is enhanced due to the formation of multiple hydrogen bonds, favoring the exposure of the charged guanidinium moieties to the aqueous phase. researchgate.netaip.orgaip.org This increased interaction with water weakens the protein-nanoparticle binding. researchgate.netaip.orgaip.org

Molecular Mechanisms of Charged Arginine Residues in Membrane Proteins

This compound, with its positively charged guanidinium group, plays critical and multifaceted roles in the structure, function, and interactions of membrane proteins. Despite the seemingly unfavorable energetic cost of placing a charged residue within the hydrophobic core of a lipid bilayer, arginine residues are frequently found in transmembrane segments and at membrane interfaces, contributing to various biological processes including voltage sensing, protein translocation, and membrane permeability. tulane.edunih.govnih.govoup.com

The unique properties of the arginine side chain, particularly its large guanidinium moiety capable of forming multiple hydrogen bonds and engaging in electrostatic interactions, enable it to interact strongly with the lipid bilayer and other protein residues within the membrane environment. tulane.eduescholarship.orgresearchgate.netnih.govresearchgate.netfrontiersin.org Unlike lysine (B10760008), which can deprotonate in the membrane environment, arginine tends to maintain its positive charge due to its high pKa (around 12-13.8), even in relatively hydrophobic surroundings. escholarship.orgresearchgate.netfrontiersin.orgnih.govnih.govembopress.org

One of the key molecular mechanisms involves the strong electrostatic interactions between the positively charged guanidinium group of arginine and the negatively charged phosphate headgroups of phospholipids in the membrane bilayer. escholarship.orgresearchgate.netnih.govresearchgate.netmdpi.comnih.gov These interactions are crucial for the initial binding and association of arginine-rich peptides and transmembrane segments with the membrane surface. researchgate.netmdpi.comnih.gov

Molecular dynamics simulations have provided significant insights into the behavior of this compound within membranes. These simulations demonstrate that the presence of charged arginine residues can induce substantial local membrane deformations. tulane.eduescholarship.orgresearchgate.netresearchgate.netpnas.orgresearchgate.netacs.orgmeihonglab.com The arginine side chain can attract water molecules and lipid headgroups into the hydrophobic core of the bilayer, forming a transient, hydrated environment around the charged group. tulane.edunih.govescholarship.orgresearchgate.netpnas.orgacs.orgmeihonglab.compnas.orguci.edu This phenomenon, sometimes referred to as "snorkeling," allows the charged arginine to be stabilized within the membrane despite the low dielectric constant of the lipid core. pnas.orgresearchgate.netuci.edu

Detailed research findings from molecular dynamics simulations highlight the extent of membrane perturbation. For instance, studies have shown that charged arginine can pull extensive numbers of water molecules and lipid headgroups into the bilayer, leading to local thinning of the membrane around the arginine residue. escholarship.orgresearchgate.netresearchgate.netpnas.orgacs.orgmeihonglab.compnas.orguci.edu This local adaptation of the bilayer is critical for accommodating the charged species and reducing the energetic penalty of its presence in the membrane. tulane.edunih.govpnas.orgresearchgate.net

The ability of this compound to interact strongly with lipid phosphates and induce membrane deformation is particularly relevant in the context of cell-penetrating peptides (CPPs) and voltage-gated ion channels. Arginine-rich CPPs utilize these interactions to bind to and translocate across cell membranes, sometimes by inducing transient pore formation. researchgate.netresearchgate.netmdpi.comnih.govpnas.org In voltage-gated ion channels, charged arginine residues within the voltage-sensing domains are thought to move through the membrane in response to changes in transmembrane potential, a process facilitated by the ability of the membrane to adapt and hydrate (B1144303) these charges. tulane.edunih.govembopress.orgpnas.orgresearchgate.netuci.eduacs.org

Studies comparing arginine and lysine in membrane interactions have shown distinct behaviors. While both are basic amino acids, arginine's guanidinium group's ability to form more extensive hydrogen bond networks and its higher pKa contribute to its unique interactions and its capacity to maintain a positive charge within the membrane environment, leading to more significant membrane perturbations compared to lysine. escholarship.orgresearchgate.netnih.govresearchgate.net

Research using techniques like solid-state NMR spectroscopy has experimentally supported the findings from simulations, providing direct evidence for the close contact between water molecules and membrane-inserted guanidinium groups, as well as interactions with lipid headgroups. acs.orgmeihonglab.com

The molecular mechanisms involving this compound in membrane proteins are complex and continue to be areas of active research. Understanding these interactions is crucial for deciphering the function of many membrane proteins and for designing new membrane-active peptides and therapeutic agents.

Interaction TypeInteracting Partner(s)Effect on Membrane/ProteinRelevant Biological Contexts
Electrostatic InteractionPhosphate headgroups of lipidsMembrane binding, initial associationCell-penetrating peptides, Membrane protein insertion
Hydrogen BondingLipid headgroups, Water molecules, Protein atomsStabilization of charged Arg, Water penetration, Membrane deformationMembrane protein function, Peptide translocation, Voltage sensing
Membrane Deformation/PerturbationLipid bilayerLocal thinning, Induction of water defects, Pore formationCell-penetrating peptides, Voltage-gated ion channels

Note: The data in this table are a synthesis of detailed research findings described in the text and are presented for illustrative purposes of the types of interactions and their effects.

Computational Methodologies and Advanced Techniques for Protonated Arginine Research

Development and Validation of Force Fields for Protonated Arginine

Accurate representation of the interactions involving this compound in molecular simulations relies heavily on the quality of the force fields used. Force fields are sets of parameters and equations that describe the potential energy of a system based on the positions of its atoms. For this compound, the parameters must accurately capture the electrostatic interactions arising from the delocalized positive charge on the guanidinium (B1211019) group, as well as van der Waals forces and bonded interactions.

The development and validation of force fields for amino acids, including arginine, is an ongoing area of research. Various force fields, such as CHARMM, AMBER, OPLS-AA, and GROMOS, have been developed and refined over time aip.orgacs.orgnih.govcas.czresearchgate.netnih.govnih.gov. Validation often involves comparing simulation results to experimental data, such as thermodynamic properties, structural parameters (e.g., NMR J-couplings), and conformational distributions nih.govnih.govchemrxiv.org.

Studies have assessed the ability of different force fields to accurately model the behavior of this compound in various contexts. For instance, the partitioning of ionized arginine side chains into lipid bilayers has been used as a test case, revealing significant differences between force fields in their ability to reproduce experimental partitioning free energies and capture membrane deformations induced by the charged residue acs.orgnih.govresearchgate.net. Polarizable force fields, such as the Drude polarizable CHARMM force field, have shown improved accuracy in capturing the complex solvation microenvironment around charged side chains compared to nonpolarizable counterparts acs.orgnih.gov.

Developing parameters for modified forms of arginine, such as those involved in post-translational modifications, also requires careful validation against high-quality ab initio quantum chemistry calculations and experimental data chemrxiv.orgplos.org. The goal is to ensure that the force field can accurately describe the altered chemical properties and interactions of the modified residue.

Advanced Sampling Techniques for Exploring this compound Conformational Space

Exploring the full range of possible conformations that this compound can adopt, both as a free amino acid and within a protein, is crucial for understanding its flexibility and role in molecular recognition and function. Due to the ruggedness of the potential energy surface and the presence of energy barriers, conventional molecular dynamics simulations can get trapped in local minima, failing to adequately sample the conformational space researchgate.net.

Advanced sampling techniques are employed to overcome these limitations and enhance the exploration of conformational space. These methods aim to accelerate transitions between different conformational states and provide a more complete picture of the accessible configurations. Examples of such techniques include:

Enhanced Molecular Dynamics (MD) simulations: Techniques like accelerated MD (aMD) and metadynamics add a history-dependent potential to the system to discourage re-visiting already sampled regions, thereby promoting exploration of new conformations chemrxiv.org.

Steered Molecular Dynamics (SMD): This method applies external forces to guide the system along a predefined reaction coordinate, useful for studying specific conformational transitions or binding events involving this compound chemrxiv.org.

Replica Exchange Molecular Dynamics (REMD): This technique simulates multiple copies (replicas) of the system at different temperatures, allowing replicas to exchange temperatures periodically. This helps overcome energy barriers at higher temperatures and explore low-energy states at lower temperatures researchgate.net.

Conformational Search Algorithms: Methods like systematic search strategies or low-mode following techniques can be used to identify stable conformers on the potential energy surface researchgate.netdiva-portal.orgnih.gov.

These techniques have been applied to study the conformational behavior of arginine-containing peptides and proteins, providing insights into how the protonated guanidinium group influences their flexibility and interactions aip.orgmdpi.comacs.org. For instance, MD simulations have been used to explore the conformational freedom of arginine in protein cavities and its interactions with surrounding residues mdpi.com.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for this compound Systems

While classical force fields are computationally efficient for large systems, they rely on empirical parameters and may not accurately describe processes involving changes in electronic structure, such as chemical reactions or significant charge redistribution. This compound's delocalized positive charge and its involvement in catalytic mechanisms make it a prime candidate for studies using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches.

QM/MM methods divide the system into two regions: a small, chemically active region treated with a more accurate but computationally expensive quantum mechanical method (QM), and the rest of the system treated with a classical molecular mechanics force field (MM) researchgate.netacs.orgpnas.org. This allows for a more accurate description of the electronic behavior of this compound and its immediate surroundings while keeping the computational cost manageable for larger biological systems.

QM/MM has been extensively used to study enzymatic reactions involving arginine as a substrate or a catalytic residue. For example, QM/MM simulations have been employed to investigate the catalytic mechanism of human arginase I, examining the protonation states of arginine and active site residues and the role of metal ions tunonlab.comnih.govacs.org. These studies can provide detailed information about reaction pathways, transition states, and activation energies tunonlab.comnih.govacs.org.

Another application of QM/MM is in studying proton transfer processes involving this compound. This includes investigating proton transfer from this compound to other residues or water molecules in the context of enzyme catalysis or membrane transport chemrxiv.orgfrontiersin.org. QM/MM calculations can reveal the energetics and mechanisms of these proton transfer events, which are critical for many biological functions.

Bioinformatics and Data Science Applications for Analyzing this compound in Proteomes

Beyond individual molecular simulations, bioinformatics and data science approaches are crucial for analyzing the prevalence, context, and functional implications of this compound at a larger scale, particularly within proteomes.

Given that arginine is typically protonated at physiological pH, its positive charge plays a significant role in protein-protein interactions, protein-nucleic acid interactions, and protein localization. Bioinformatics tools can be used to:

Identify Arginine-Rich Regions: Analyze protein sequences to identify regions with a high density of arginine residues, which are often involved in binding to negatively charged molecules like RNA and DNA biorxiv.org.

Predict Protonation States: While arginine's guanidinium group has a high pKa, its effective pKa can be influenced by the local protein environment. Computational tools can predict pKa values of titratable residues within proteins, helping to understand the protonation state of arginine in specific structural contexts pnas.orgaip.org.

Analyze Post-Translational Modifications (PTMs) of Arginine: Arginine can undergo various PTMs, such as methylation and citrullination, which alter its charge and properties nih.govjove.comacs.orgnih.gov. Mass spectrometry-based proteomics, coupled with bioinformatics analysis, is a key approach for identifying and quantifying these modifications on a proteome-wide scale biorxiv.orgjove.comannualreviews.orgmdpi.com. Data science techniques are then used to analyze large proteomics datasets to identify patterns, functional associations, and regulatory roles of arginine modifications biorxiv.orgjove.com.

Study Arginine in Membrane Proteins: Bioinformatics and computational analyses can help understand the behavior of this compound residues in the hydrophobic environment of lipid membranes, where their charge can significantly impact protein structure, function, and interaction with the membrane acs.orgnih.govelifesciences.org.

Data science approaches, including machine learning and statistical analysis, are increasingly applied to integrate data from various sources (sequence, structure, simulation, proteomics) to gain a holistic understanding of this compound's roles in complex biological systems. This includes analyzing the impact of arginine mutations on protein stability and function, predicting interaction interfaces, and identifying potential drug targets that involve arginine residues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.